N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, substituted with methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This involves the reaction of the quinoline core with methoxybenzene derivatives in the presence of a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
- Studied for its potential anticancer properties, particularly in inhibiting certain enzymes involved in cell proliferation.
Medicine:
- Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
- Studied for its pharmacokinetic properties and potential as a drug candidate.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, such as kinases or proteases, leading to the disruption of cellular processes.
Membrane Interaction: It may interact with cell membranes, altering their permeability and affecting cellular homeostasis.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-phenylquinolinecarboxamide: Lacks the additional methoxy group on the phenyl ring.
N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the second phenyl group.
Uniqueness:
- The presence of both methoxyphenyl groups and the quinoline core makes N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide unique in its chemical reactivity and potential biological activity.
- Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-22-11-7-5-9-18(22)21-15-19(17-8-4-6-10-20(17)27-21)25(28)26-16-12-13-23(30-2)24(14-16)31-3/h4-15H,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYKXLSPZYTKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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